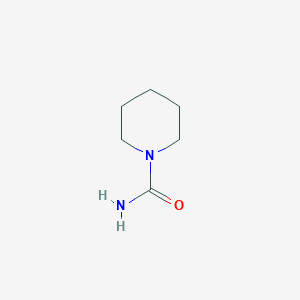

piperidine-1-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPCTNUQYWIIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062220 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-03-4 | |

| Record name | 1-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B92J0WM0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Piperidine 1 Carboxamide and Derivatives

Established Synthetic Pathways for the Piperidine-1-carboxamide Core

The formation of the this compound core can be achieved through several established synthetic routes. A common and straightforward method involves the reaction of piperidine (B6355638) with an isocyanate. For instance, the reaction of 1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole with phenyl isocyanate in toluene (B28343) yields N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]this compound. prepchem.com This method is efficient, with the product often precipitating directly from the reaction mixture. prepchem.com

Another widely used approach is the acylation of piperidine derivatives. This can be accomplished using various acylating agents. For example, the synthesis of N-(2,6-difluorophenyl)this compound derivatives can involve reacting a functionalized piperidine with a corresponding carboxylic acid or its derivative. evitachem.com Similarly, the reaction of ethyl piperidine-4-carboxylate with benzyl (B1604629) isocyanate, followed by ester hydrolysis, provides an N-substituted piperidine-4-carboxylic acid, which can then be further elaborated. nih.gov

Acid-catalyzed reactions also provide a viable pathway. A patented industrial method describes the reaction of 2-oxazoline derivatives with piperidine precursors in the presence of an acid catalyst to form this compound derivatives with high yields. Furthermore, the hydrolysis of a piperidine-1-carbonitrile using a strong acid like sulfuric acid can effectively produce the corresponding carboxamide. prepchem.com

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isocyanate Addition | Piperidine derivative, Isocyanate | Toluene, Room temperature to 35°C | N-substituted this compound | prepchem.com |

| Acylation | Piperidine derivative, Carboxylic acid/derivative | Coupling agents (e.g., EDCI/HOBt) | N-substituted this compound | evitachem.comvulcanchem.com |

| Acid-Catalyzed Ring Opening | 2-Oxazoline derivative, Piperidine precursor | Acid catalyst | This compound derivative | |

| Nitrile Hydrolysis | Piperidine-1-carbonitrile | H₂SO₄, Reflux | This compound | prepchem.com |

Strategies for N-Substitution and Carboxamide Moiety Diversification

The diversification of the this compound scaffold is crucial for exploring structure-activity relationships in drug discovery. This is primarily achieved by varying the substituents on the piperidine nitrogen and the carboxamide group.

N-Substitution: The substituent on the piperidine nitrogen can be introduced before or after the formation of the carboxamide. In many syntheses, a pre-functionalized piperidine is used as the starting material. For example, syntheses often start with N-Boc-piperidine, which allows for functionalization at other positions of the ring before the Boc protecting group is removed and the carboxamide is formed. nih.govnih.gov

Carboxamide Moiety Diversification: A common strategy for diversifying the carboxamide moiety is the reaction of a piperidine precursor with a variety of isocyanates or isothiocyanates. This allows for the rapid generation of a library of N-substituted carboxamides and thiocarboxamides. nih.gov For instance, a piperidine salt can be reacted with different phenylisocyanates or phenylisothiocyanates in the presence of a base like triethylamine (B128534) to yield a range of products. nih.gov

Another approach involves the coupling of a piperidine-1-carbonyl chloride intermediate with various amines. This two-step process, where the carbonyl chloride is first generated from the piperidine using phosgene (B1210022) or a phosgene equivalent, provides a versatile method for introducing a wide array of substituents onto the carboxamide nitrogen.

The following table summarizes key strategies for diversification:

| Diversification Point | Strategy | Key Reagents/Intermediates | Example Product Scope | Reference |

|---|---|---|---|---|

| N-Substitution | Use of N-protected piperidines | N-Boc-piperidine, N-Bs-piperidine | Allows for regioselective functionalization of the piperidine ring | nih.govnih.gov |

| Carboxamide Moiety | Reaction with isocyanates/isothiocyanates | Aryl and alkyl isocyanates/isothiocyanates | N-Aryl and N-alkyl carboxamides/thiocarboxamides | nih.gov |

| Coupling with amines via carbonyl chloride | Phosgene, triphosgene; various primary and secondary amines | Diverse N-substituted carboxamides | vulcanchem.com |

Stereoselective Synthesis of this compound Analogues

The synthesis of stereochemically defined this compound analogues is of significant interest, as the stereochemistry of substituents on the piperidine ring can profoundly influence biological activity. researchgate.net Several strategies have been developed to achieve stereocontrol.

One approach involves the use of chiral starting materials or auxiliaries. For instance, the synthesis of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)this compound utilizes a chiral phenylethylamine to introduce stereochemistry.

Another powerful strategy is the stereoselective functionalization of a pre-existing piperidine ring. Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective introduction of substituents. nih.govnih.gov The choice of catalyst and the nitrogen protecting group on the piperidine can direct the functionalization to specific positions (e.g., C2 or C4) with high diastereoselectivity. nih.gov

Furthermore, indirect methods such as the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening can provide access to 3-substituted piperidines with high stereocontrol. nih.gov A conceptually new approach for the synthesis of 4-aryl-substituted pentadienoic acids, precursors to piperine (B192125) analogues, involves a stereoselective nucleophilic attack on a cyclobutene (B1205218) lactone, leading to a single diastereomer. thieme-connect.de

| Strategy | Key Transformation | Catalyst/Reagent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Amide coupling | Chiral amine (e.g., (S)-1-phenylethylamine) | Diastereomeric resolution | |

| Catalytic Asymmetric C-H Functionalization | Rhodium-catalyzed C-H insertion | Chiral Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | High diastereoselectivity and enantioselectivity | nih.govnih.gov |

| Indirect Cyclization | Asymmetric cyclopropanation and reductive ring-opening | Chiral catalyst for cyclopropanation | Regio- and stereoselective formation of 3-substituted piperidines | nih.gov |

| Stereoselective Ring Opening | Nucleophilic attack on cyclobutene lactone | In situ generated cuprate | Formation of a single E,E-diene isomer | thieme-connect.de |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of piperidine synthesis, green chemistry principles are being applied to reduce the use of hazardous solvents and reagents.

One notable example is the use of water as a solvent for the multi-component synthesis of highly substituted piperidines. semanticscholar.org An effective and expeditious one-pot condensation of aldehydes, amines, and β-ketoesters can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature. semanticscholar.org This protocol offers advantages such as moderate to high yields and simple work-up procedures. semanticscholar.org

The use of alternative and greener solvents is also being explored in solid-phase peptide synthesis (SPPS), a field that often utilizes piperidine for Fmoc deprotection. rsc.org While not directly the synthesis of this compound, the principles of using greener solvents can be extrapolated to the synthesis of these compounds.

Parallel Synthesis and Combinatorial Chemistry in this compound Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. imperial.ac.uk These techniques have been successfully applied to the synthesis of this compound derivatives.

A straightforward approach for the parallel synthesis of amide libraries involves the neat reaction of carboxylic acid methyl esters with an excess of an amine, such as piperidine, at elevated temperatures. academie-sciences.fr This method avoids the need for solvents and other reagents, simplifying the purification process. academie-sciences.fr

Solution-phase parallel synthesis has also been employed to create libraries of piperidine-containing carboxamides. For example, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by the parallel amidation of a pyrimidine-5-carboxylic acid intermediate with a series of aliphatic amines. mdpi.com

Solid-phase organic synthesis (SPOS) offers another robust platform for library generation. imperial.ac.uk By anchoring a piperidine scaffold to a solid support, a variety of building blocks can be introduced in a stepwise manner, followed by cleavage from the resin to yield the final products. This "mix and split" strategy allows for the creation of vast and diverse libraries. imperial.ac.uk

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Neat Reaction | Solvent-free, high concentration of reactants | Reaction of methyl esters with piperidine | academie-sciences.fr |

| Parallel Solution-Phase Synthesis | Simultaneous synthesis of multiple discrete compounds | Amidation of a carboxylic acid with a library of amines | mdpi.com |

| Solid-Phase Organic Synthesis (SPOS) | Use of a solid support for ease of purification; "mix and split" for library diversity | Synthesis of peptide and small molecule libraries | imperial.ac.uk |

Advanced Functionalization Strategies for Piperidine Ring Modification

Beyond the initial construction of the this compound core, advanced functionalization strategies are employed to modify the piperidine ring itself, introducing additional points of diversity.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.govresearchgate.netresearchgate.net For piperidines, photoredox catalysis has enabled the highly diastereoselective α-amino C-H arylation of densely functionalized piperidines. nih.gov This method allows for the introduction of aryl groups at the C2 position with high selectivity. nih.gov Rhodium-catalyzed C-H insertion reactions, as mentioned earlier, can be controlled to selectively functionalize the C2, C3, or C4 positions of the piperidine ring, depending on the catalyst and the nitrogen protecting group. nih.govnih.gov

Fluorination: The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of a molecule. The synthesis of 4,4-difluoro-N-(pyridin-3-yl)this compound, for example, involves the fluorination of a piperidin-4-one derivative using a reagent like diethylaminosulfur trifluoride (DAST). vulcanchem.com This reaction is a key step in introducing the difluoro moiety onto the piperidine ring. vulcanchem.com

These advanced strategies provide access to a wider range of structurally complex and diverse this compound derivatives, which are invaluable for the development of new therapeutic agents.

Biological Activity Spectrum and Pharmacological Investigations of Piperidine 1 Carboxamide Analogues

Antineoplastic and Antiproliferative Activities

Derivatives of piperidine-1-carboxamide have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines and in in-vivo models. nih.gov The mechanism of action for many of these analogues involves the disruption of essential cellular processes such as cell division and signaling pathways.

Efficacy in Various Cancer Cell Lines

A notable class of this compound analogues, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as a new chemotype of tubulin inhibitors. nih.govnih.gov Through structure-activity relationship (SAR)-guided optimization, a compound with a potent antiproliferative activity of 120 nM was discovered. nih.gov These compounds were initially identified through high-throughput screening for their ability to inhibit the proliferation of DU-145 prostate cancer cells in a dose-dependent manner. nih.gov Further studies confirmed that their mechanism of action is the inhibition of tubulin, a critical component for cell division. nih.gov

Another area of investigation has been the development of piperidine (B6355638) carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors. researchgate.net One such derivative was identified as a novel inhibitor of the ALK enzyme with an IC50 value of 0.174 μM and showed selectivity over the insulin-like growth factor-1 receptor (IGF1R). researchgate.net A series of ceritinib (B560025) analogues, which feature a piperidine ring, were synthesized and evaluated for their cytotoxic activities against the H2228 cell line. researchgate.net Among these, compound 9 demonstrated cytotoxicity superior to the standard drug ceritinib, with an IC50 of 24 nM. researchgate.net

Furthermore, novel N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)this compound compounds have been synthesized and screened for their anticancer activity against MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia) cell lines. researchgate.net These compounds displayed moderate to good antiproliferative potency, with compound 2b showing the highest activity with IC50 values of 22.1, 19, and 15 μM against MCF7, SaOS-2, and K562 cells, respectively. researchgate.net

The antiproliferative effects of piperidine derivatives have also been linked to the induction of cell cycle arrest. researchgate.net For instance, certain derivatives cause G2/M phase cell cycle arrest in K562 cells. researchgate.net In human colorectal cancer cell lines HT-29 and HCT116, compounds 8c and 9b showed IC50 values of 24.73 μM and 11.01 μM on HT-29 cells, and 44.98 μM and 14.42 μM on HCT116 cells, respectively. researchgate.net

Quinoline-based this compound derivatives have also shown promise. bohrium.com A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety were synthesized and evaluated for their antiproliferative activity against five cancer cell lines (H460, HT-29, MKN-45, A549, and U87MG). bohrium.com

Additionally, piperine-carboximidamide hybrids have been developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.gov These hybrids, particularly VIc, VIf, VIg, VIi, and VIk, exhibited potent antiproliferative activity against Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (epithelial) cancer cell lines, with GI50 values ranging from 35 nM to 100 nM. nih.gov

Finally, indole-2-carboxamide derivatives have been investigated, with anthraquinone-based carboxamides 12 and 14 showing high proliferation inhibitory effects against MCF-7 and K-562 cell lines, with IC50 values of 0.33 µM and 7.16 µM, respectively. mdpi.com

Table 1: Antiproliferative Activity of this compound Analogues in Various Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Target/Mechanism of Action |

|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | 120 nM (GI50) | Tubulin Inhibition |

| Anaplastic Lymphoma Kinase (ALK) Inhibitor | H2228 | 0.174 µM (IC50) | ALK Enzyme Inhibition |

| Ceritinib Analogue (Compound 9) | H2228 | 24 nM (IC50) | Not Specified |

| N-(2-oxo-2-(10H-phenothiazin-10-yl) ethyl)this compound (Compound 2b) | MCF7 (Breast), SaOS-2 (Osteosarcoma), K562 (Leukemia) | 22.1 µM, 19 µM, 15 µM (IC50) | Not Specified |

| Imidazo[4,5-c]pyridine-piperidine Derivative (Compound 9b) | HT-29 (Colon), HCT116 (Colon) | 11.01 µM, 14.42 µM (IC50) | Cell Cycle Arrest |

| Piperine-carboximidamide Hybrid (VIk) | Panc-1, MCF-7, HT-29, A-549 | 35 nM (GI50) | EGFR, BRAF, CDK2 Inhibition |

| Anthraquinone-based Carboxamide (Compound 12) | MCF-7 (Breast) | 0.33 µM (IC50) | Not Specified |

In Vivo Antitumor Efficacy Assessments

The promising in vitro results of this compound analogues have led to their evaluation in in-vivo models of cancer. A ceritinib analogue, compound 9, which demonstrated significant in vitro cytotoxicity, also showed robust tumor growth inhibition in an in-vivo model. researchgate.net

Furthermore, allosteric inhibitors of VCP/p97 based on a 1,2,4-triazole (B32235) scaffold, which includes a piperidine carbamate (B1207046) moiety, have been explored for their antitumor efficacy. acs.org Compound 38 from this series demonstrated robust inhibition of VCP ATP-site mutant proteins and the growth of cells resistant to an ATP-competitive inhibitor. acs.org This compound also showed potent in-vivo responses in pharmacodynamic assays and growth inhibition in tumor xenografts. acs.org

Quinoline-based compounds have also been tested in vivo for their antitumor potential against various cancer cell lines, with some acting on microtubules or kinases. bohrium.com

Antimicrobial and Antiviral Potential

The this compound scaffold has also been a fruitful source of compounds with antimicrobial and antiviral properties. japsonline.com These derivatives have shown activity against a range of bacteria, fungi, and viruses.

Antibacterial Spectrum

Piperidine and its analogues are recognized as important pharmacophores in the development of antibacterial agents. derpharmachemica.comgoogle.com A variety of N-substituted this compound derivatives have been synthesized and screened for their antibacterial activity.

For example, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized and tested against several bacterial strains using the disc agar (B569324) diffusion technique. japsonline.com Some of these compounds exhibited potency comparable to the standard drug chloramphenicol. japsonline.com

Diphenyl(piperidin-4-yl)methanol derivatives, including N-substituted carboxamides, were screened against a panel of standard bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, Bacillus cereus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, P. vulgaris, and Salmonella typhi. derpharmachemica.com

Furthermore, novel pyrimidine-linked 1,3,4-oxadiazoles possessing a piperidine moiety were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). Compounds 7b, 7c, 9b, and 9c from this series showed high activity against the tested bacteria.

Additionally, 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)this compound has demonstrated efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. vulcanchem.com This activity is attributed to the thiophene's hydrophobicity, which enhances membrane penetration, and the imidazole's basicity, which disrupts microbial proton gradients. vulcanchem.com S-arylmethyl derivatives of N-(adamantan-1-yl)piperidine-1-carbothioamide (compounds 7a-c) have displayed marked broad-spectrum antibacterial activities with MIC values ranging from 0.5 to 32 μg/mL. mdpi.com

Table 2: Antibacterial Activity of this compound Analogues

| Compound Class/Derivative | Bacterial Strain(s) | Activity |

|---|---|---|

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | Various bacterial strains | Comparable to chloramphenicol |

| Pyrimidine-linked 1,3,4-oxadiazoles (7b, 7c, 9b, 9c) | S. aureus, B. cereus, E. coli, P. aeruginosa | High activity |

| 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)this compound | Staphylococcus aureus | MIC = 8 µg/mL |

| S-arylmethyl N'-(adamantan-1-yl)piperidine-1-carbothioimidates (7a-c) | Gram-positive and Gram-negative bacteria | MIC = 0.5–32 μg/mL |

Antifungal Properties

The antifungal potential of this compound analogues has also been documented. japsonline.com A novel series of N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides were tested against a variety of fungal strains, including F. oxysporum, A. flavus, C. capsici, and C. krusei. japsonline.com The efficacy of the title compounds (4a-e) was found to be comparable to the standard drug fluconazole. japsonline.com

Phenothiazine derivatives containing a this compound linkage have also been synthesized and evaluated as antifungal agents against various strains of Candida and Aspergillus. researchgate.net

Furthermore, 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)this compound has shown activity against Candida albicans with a MIC of 16 µg/mL. vulcanchem.com Thiosemicarbazones derived from 4-(adamantan-1-yl)-3-thiosemicarbazide, specifically compounds 4a and 4g, exhibited good activity against Candida albicans. mdpi.com

Antiviral Efficacy, including Specific Viral Targets

This compound derivatives have emerged as promising antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses.

Some this compound derivatives have been investigated as chemokine receptor antagonists, specifically targeting the CCR5 receptor to inhibit HIV entry. For instance, TAK-220, which incorporates the this compound pharmacophore, has demonstrated potent anti-HIV-1 activity. Other research has focused on designing entry inhibitors that target the CD4-binding site of HIV-1 gp120. nih.gov Modifications to the piperidine ring in these compounds have been shown to significantly improve antiviral activity. nih.gov

More recently, with the emergence of the COVID-19 pandemic, research has focused on the potential of piperidine-based compounds against coronaviruses. The papain-like protease (PLpro) of SARS-CoV-2 has been identified as a key drug target. frontiersin.org Piperidine-based inhibitors of SARS-CoV-2 PLpro, such as compounds 5c, 3k, and 9, have been shown to block viral replication in cell culture. frontiersin.org Specifically, 20 µM of compound 9 reduced the viral titer below the limit of detection. frontiersin.org

Another class of compounds, piperidine-4-carboxamides, have demonstrated broad inhibitory activity against several RNA viruses, including human coronaviruses NL63 and OC43, as well as SARS-CoV-2 variants. gavinpublishers.com The compound NCGC2955 and its analogue 153 inhibited SARS-CoV-2 in both Vero E6 and Calu-3 cells at sub-micromolar concentrations. gavinpublishers.com The mechanism of action for some of these broad-spectrum antivirals may involve the modulation of a host factor involved in cap-dependent translation. gavinpublishers.com

Additionally, Presatovir, a piperidine-containing compound, acts by inhibiting the fusion of the respiratory syncytial virus (RSV) with host cell membranes. nih.gov

Table 3: Antiviral Activity of this compound Analogues

| Compound Class/Derivative | Viral Target | Virus | Activity |

|---|---|---|---|

| TAK-220 | CCR5 Receptor | HIV-1 | Potent anti-HIV-1 activity |

| Piperidine-based PLpro Inhibitor (Compound 9) | Papain-like Protease (PLpro) | SARS-CoV-2 | Reduced viral titer below detection at 20 µM |

| Piperidine-4-carboxamide (NCGC2955) | Not Specified | Human coronaviruses (NL63, OC43), SARS-CoV-2 | Sub-micromolar EC50 |

| Presatovir | Fusion Protein | Respiratory Syncytial Virus (RSV) | Inhibition of viral fusion |

Central Nervous System (CNS) Activities

The this compound scaffold is a key feature in a variety of compounds investigated for their effects on the central nervous system. These derivatives have been explored for a range of CNS-related therapeutic applications, including pain, inflammation, mood disorders, and neurodegenerative diseases. nih.gov The versatility of this chemical structure allows for modifications that can fine-tune its interaction with various biological targets within the CNS.

Analgesic and Anti-Inflammatory Effects

This compound analogues have been a focus of research for their potential analgesic and anti-inflammatory properties. nih.govpcbiochemres.com A significant area of this research involves the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids like anandamide (B1667382). nih.govpnas.org By inhibiting FAAH, these compounds can increase the levels of endogenous cannabinoids, leading to pain relief and reduced inflammation. nih.govpnas.org

For instance, studies have highlighted that piperidine derivatives can significantly lower the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting their potential use in conditions like arthritis. Some piperidine derivatives have shown potent analgesic activities, in some cases greater than that of aspirin. pcbiochemres.com The analgesic and anti-inflammatory effects of certain this compound derivatives are also being explored through the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). researchgate.net

A notable example is the FAAH inhibitor N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)this compound (PF-04457845), which has demonstrated potent antinociceptive effects in models of inflammatory pain. nih.gov Another compound, 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide, has also shown a good analgesic profile in pharmacological assessments. ijrpc.com

Neurotransmitter System Modulation

Analogues of this compound have been investigated for their ability to modulate various neurotransmitter systems, which is crucial for their potential in treating psychiatric and neurological conditions.

One of the primary targets for these compounds is the endocannabinoid system, where they act as inhibitors of enzymes like FAAH and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the breakdown of endocannabinoids. researchgate.netnih.gov This inhibition leads to an increase in endocannabinoid levels, which in turn modulates neurotransmission. nih.gov For example, the piperidine carbamate JZL184 is a potent and selective inhibitor of MAGL, leading to increased levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which acts on cannabinoid receptors CB1 and CB2. nih.govplos.org

Furthermore, piperidine derivatives have been designed to interact with serotonin (B10506) (5-HT) receptors. Some compounds have shown high affinity for 5-HT1A and 5-HT7 receptors, acting as antagonists, which is a mechanism associated with antidepressant and anxiolytic effects. plos.org Others have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor, which could be a therapeutic strategy for obesity and substance use disorders. nih.gov Certain piperidine derivatives also show an affinity for dopamine (B1211576) D2 receptors. plos.org The modulation of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter system in the CNS, has also been observed with piperine (B192125) derivatives, which share structural similarities. acs.org

Anxiolytic and Antidepressant Investigations

The modulation of neurotransmitter systems by this compound analogues has led to investigations into their potential as anxiolytic and antidepressant agents. ijrpc.com The inhibition of FAAH, leading to anxiolytic and antidepressant-like effects in animal models, is a key mechanism being explored. nih.gov

Compounds HBK-14 and HBK-15, which are phenylpiperazine derivatives with structural similarities to piperidine-1-carboxamides, have demonstrated potent antidepressant-like activity in forced swim tests in mice and rats, as well as anxiolytic-like properties in the four-plate test and elevated plus-maze test. plos.org Their mechanism is linked to the antagonism of 5-HT1A and 5-HT7 receptors. plos.org The antidepressant potential of piperidine derivatives is also being investigated through their action as delta-opioid agonists and serotonin reuptake inhibitors. nih.gov Furthermore, some derivatives are being explored for their ability to act on neurotransmitter systems to treat conditions like depression and anxiety.

Alzheimer's Disease Therapeutic Potential

This compound derivatives are being actively investigated as potential therapeutic agents for Alzheimer's disease, primarily through the inhibition of cholinesterases. nih.govresearchgate.netmui.ac.ir The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.com

Several N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.govresearchgate.net In one study, the ester linker in a lead compound was replaced with a more metabolically stable amide linker, leading to new analogues. nih.govresearchgate.net Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed significant in vitro inhibitory activity against AChE. nih.govresearchgate.net

Another series of benzamide (B126) derivatives containing a piperidine core was synthesized, and compound 5d, with a fluorine substitution, was found to be a highly potent anti-acetylcholinesterase agent, even more so than the reference drug donepezil (B133215). mui.ac.ir Additionally, some piperidine derivatives have been found to inhibit beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net

Neuropathic Pain Modulators

This compound analogues are being explored as potential modulators for neuropathic pain, a chronic pain condition that is often difficult to treat. nih.govmdpi.com The modulation of the endocannabinoid and endovanilloid systems is a key area of investigation for this application. nih.govnih.gov

Inhibition of the enzyme FAAH by this compound derivatives is a primary strategy. nih.gov The highly selective FAAH inhibitor, N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)this compound (PF-04457845), has shown effectiveness in animal models of neuropathic pain. nih.govnih.gov Additionally, some fluorinated piperidine derivatives are being investigated for their potential to treat neuropathic pain through the modulation of NMDA receptors. vulcanchem.com

Enzyme Inhibition Profiles

The this compound scaffold is a versatile platform for the design of inhibitors for a wide range of enzymes, playing a crucial role in their pharmacological activity.

A major focus has been on the inhibition of enzymes within the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). researchgate.netnih.gov Piperidine and piperazine (B1678402) urea (B33335) derivatives have emerged as potent and irreversible inhibitors of FAAH. researchgate.net For instance, N-phenyl-4-(quinolin-3-ylmethyl)this compound (PF-750) is a time-dependent inhibitor that covalently modifies the active site of FAAH. nih.govpnas.org Some compounds in this class act as dual inhibitors of both FAAH and MAGL, while others can be selective for one over the other. researchgate.netnih.gov The selectivity for MAGL appears to be influenced by the pKa of the leaving group in carbamate-based inhibitors. nih.gov

Another significant area of enzyme inhibition is targeting cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), for the potential treatment of Alzheimer's disease. nih.govnih.gov Several this compound derivatives have been developed as potent inhibitors of these enzymes. For example, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide has an IC50 value of 5.94 µM against AChE. nih.gov Another compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide, emerged as a potent dual inhibitor of both AChE and BChE. nih.gov

Furthermore, this compound derivatives have been designed to inhibit other enzymes, such as soluble epoxide hydrolase (sEH), which is a target for developing anti-inflammatory drugs. nih.gov Some analogues have also shown inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. researchgate.net The table below summarizes the inhibitory activity of selected this compound analogues against various enzymes.

Table 1: Enzyme Inhibition by this compound Analogues

| Compound Name/Class | Target Enzyme(s) | Inhibition Data (IC50) | Reference(s) |

|---|---|---|---|

| N-phenyl-4-(quinolin-3-ylmethyl)this compound (PF-750) | Fatty Acid Amide Hydrolase (FAAH) | Potent, time-dependent inhibitor | nih.govpnas.org |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 5.94 µM | nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | 0.41 µM | nih.gov |

| Compound 5d (ortho-fluoro substituted benzamide derivative) | Acetylcholinesterase (AChE) | 13 nM | mui.ac.ir |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | AChE: 9.68 µM, BChE: 11.59 µM | nih.gov |

| 4-methylsulfonylphenyl semicarbazone derivative | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | FAAH: 11 nM, MAGL: 36 nM | researchgate.net |

| Piperidine carboxamide derivative | Anaplastic Lymphoma Kinase (ALK) | 0.174 µM | |

| Substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)this compound derivatives (10e and 10g) | Soluble Epoxide Hydrolase (sEH) | 10e: 0.124 µM, 10g: 0.110 µM | researchgate.net |

| Non-urea piperidine derivative (7-10) | Soluble Epoxide Hydrolase (sEH) | 0.4 nM | nih.gov |

Anaplastic Lymphoma Kinase (ALK) Inhibition

This compound derivatives have emerged as a novel class of Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.govacs.org High-throughput screening identified a piperidine carboxamide, compound 1 , as a potent inhibitor of the ALK enzyme with an IC₅₀ value of 0.174 μM. nih.govacs.org This compound demonstrated selectivity for ALK over the related insulin-like growth factor-1 receptor (IGF1R). nih.gov

The X-ray cocrystal structure of compound 1 with the ALK kinase domain revealed an unusual DFG-shifted conformation, which allows the inhibitor to access an extended hydrophobic pocket. acs.org This binding mode classifies it as a type I½ inhibitor, a unique class that occupies both the ATP binding site and a back hydrophobic cavity while the DFG motif is in the "in" conformation. mdpi.comrsc.org This is in contrast to many existing ALK inhibitors which are type-I inhibitors. acs.org

Structure-activity relationship (SAR) studies have focused on modifying both sides of the piperidine carboxamide core to enhance potency and selectivity. acs.org These efforts have led to the development of analogues with significantly improved inhibitory activity against ALK. For instance, compound 001-017 showed picomolar IC₅₀ values and was over 500-fold more active than the initial lead compound. acs.org Furthermore, these optimized analogues have demonstrated superior antiproliferative activity in various ALK-positive cancer cell lines and have shown efficacy against crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation. acs.org

Table 1: ALK Inhibition by this compound Analogues

| Compound | Target | IC₅₀ (nM) | Cell Line(s) | Reference |

| 1 | ALK | 174 | - | nih.govacs.org |

| 001-017 | ALK | 0.27 | NCI-H2228, NCI-H3122, Karpas-299 | acs.org |

| Crizotinib | ALK | 4.66 | - | acs.org |

| Ceritinib | ALK | 3.94 | - | acs.org |

| 001-017 | ALK L1196M | 7.51 | - | acs.org |

| Crizotinib | ALK L1196M | 80.21 | - | acs.org |

| Ceritinib | ALK L1196M | 9.36 | - | acs.org |

Tubulin Polymerization Inhibition

A distinct class of this compound derivatives, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent inhibitors of tubulin polymerization. nih.gov High-throughput screening revealed that compounds 1 , 2 , and 3 inhibited the proliferation of DU-145 prostate cancer cells with GI₅₀ values in the low micromolar range. nih.gov Further optimization based on structure-activity relationships led to the development of compound 12a , which exhibited a GI₅₀ of 120 nM. nih.gov

Biochemical assays confirmed that these compounds directly inhibit tubulin polymerization. nih.gov For example, the initial hit compound 2 had a tubulin polymerization IC₅₀ of 3.0 ± 0.1 μM. nih.gov These inhibitors are believed to act by binding to the colchicine (B1669291) site of tubulin, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis. nih.govmdpi.com The antiproliferative activity of these compounds has been demonstrated in various cancer cell lines, including leukemia and breast cancer.

Table 2: Tubulin Polymerization Inhibition by 4-(1,2,4-Oxadiazol-5-yl)this compound Analogues

| Compound | Cell Line | GI₅₀ (µM) | Tubulin IC₅₀ (µM) | Reference |

| 2 | DU-145 | - | 3.0 ± 0.1 | nih.gov |

| 12a | DU-145 | 0.120 | - | nih.gov |

| 10ec | BT-474 | 0.99 ± 0.01 | - | evitachem.com |

| 22a | - | - | 4.1 ± 0.1 | mdpi.com |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Piperidine and piperazine ureas, which are structurally related to piperidine-1-carboxamides, represent a significant class of fatty acid amide hydrolase (FAAH) inhibitors. acs.org FAAH is an enzyme responsible for degrading the endocannabinoid anandamide and other fatty acid amides. acs.org Inhibition of FAAH leads to analgesic, anti-inflammatory, and anxiolytic effects. pnas.org

Compounds such as PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)this compound) and PF-622 have been identified as potent, time-dependent inhibitors of FAAH. acs.org These compounds act by covalently modifying the active site serine nucleophile (Ser241) of the enzyme. acs.orgpnas.org This covalent modification is thought to be facilitated by FAAH's ability to hydrolyze the C(O)-N bond of the urea, a feature that distinguishes it from most other serine hydrolases. acs.org This mechanism contributes to the remarkable selectivity of these inhibitors for FAAH over other enzymes. acs.org

The piperidine/piperazine urea scaffold is considered a privileged structure for developing FAAH inhibitors with a desirable combination of potency and selectivity. acs.org For instance, PF-750 was found to be 7.6-fold more potent for human FAAH compared to rat FAAH. pnas.org Another compound, PF-04457845 , is a clinical candidate for the treatment of pain. nih.gov

Table 3: FAAH Inhibition by this compound Analogues

| Compound | Target | IC₅₀ (nM) | Mechanism | Reference |

| PF-750 | hFAAH | - | Covalent | acs.orgpnas.org |

| PF-04457845 | FAAH | 3.2 | Covalent | nih.gov |

| PF-9811 | FAAH | 16 | Covalent | nih.gov |

Cathepsin K Inhibition

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease that plays a crucial role in bone resorption. nih.gov Inhibition of cathepsin K is a therapeutic strategy for osteoporosis. nih.govmdpi.com

Starting from a sulfonyl piperidine lead compound (F-12 ) identified through virtual screening (IC₅₀ = 13.52 µM), researchers designed and synthesized derivatives with enhanced inhibitory activity. nih.gov The most potent compound in this series, H-9 , exhibited an IC₅₀ value of 0.08 µM against cathepsin K. nih.gov Molecular docking studies indicated that H-9 forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme. nih.gov

In vitro studies demonstrated that H-9 has anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. nih.gov Furthermore, H-9 was shown to downregulate the expression of cathepsin K in osteoclast-like cells. nih.gov These findings highlight the potential of piperidine-3-carboxamide derivatives as anti-osteoporosis agents. nih.gov

Table 4: Cathepsin K Inhibition by Piperidine-3-carboxamide Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| F-12 | Cathepsin K | 13.52 | nih.gov |

| H-9 | Cathepsin K | 0.08 | nih.gov |

| MIV-711 | Cathepsin K | - | nih.gov |

| Relacatib | Cathepsin K | 0.004 (cellular IC₅₀) | researchgate.net |

Lipoxygenase Inhibition

Certain this compound derivatives have shown inhibitory activity against lipoxygenases (LOX), a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov For instance, derivatives with electron-withdrawing groups, such as trifluoromethyl, have demonstrated enhanced inhibition of 15-lipoxygenase (15-LOX).

In a search for new sEH inhibitors, a series of quinazolinone-7-carboxamide derivatives were synthesized, some of which incorporated a piperidine moiety. acs.org While the primary target was soluble epoxide hydrolase (sEH), these compounds were derived from a known 5-lipoxygenase-activating protein (FLAP) inhibitor. acs.org The tertiary amide derivative 49 , which contains a piperidine-1-carbonyl group, was found to be inactive against sEH, suggesting that a hydrogen bond donor on the amide is important for sEH inhibition. acs.org However, this line of research points to the potential for this compound structures to be explored for their effects on the lipoxygenase pathway.

Farnesyltransferase (FTase) Inhibition

Piperidine derivatives have been identified as a novel series of farnesyltransferase (FTase) inhibitors. acs.org FTase is an enzyme that catalyzes the farnesylation of proteins, including Ras, which is involved in cell proliferation signaling pathways. biocrick.com Inhibition of FTase is a strategy for cancer therapy. nih.gov

A lead compound (1 ) with moderate FTase inhibition (IC₅₀ = 420 nM) was discovered from a combinatorial library. acs.org Systematic medicinal chemistry efforts led to the development of more potent inhibitors. For example, changing the piperidine-2-one core to a piperidine core resulted in a 10-fold increase in potency. acs.org The optimized compound (+)-8 inhibited FTase with an IC₅₀ of 1.9 nM. acs.org

Lonafarnib, a well-known FTase inhibitor, contains a this compound moiety in its structure. biocrick.comnih.gov It is a potent and selective inhibitor of FTase with an IC₅₀ of 1.9 nM. apexbt.comdrugbank.com Lonafarnib has been investigated for the treatment of various cancers and Hutchinson-Gilford progeria syndrome. nih.govdrugbank.com

Table 5: Farnesyltransferase (FTase) Inhibition by Piperidine Analogues

| Compound | Target | IC₅₀ (nM) | Reference |

| 1 | FTase | 420 | acs.org |

| (+)-8 | FTase | 1.9 | acs.org |

| Lonafarnib | FTase | 1.9 | apexbt.comdrugbank.com |

Other Enzyme Targets and Mechanisms

The versatility of the this compound scaffold allows for its interaction with a variety of other enzyme targets.

Chitin (B13524) Synthase Inhibition: A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were designed as chitin synthase inhibitors with antifungal activity. nih.gov Compound 5h showed excellent inhibitory activity against chitin synthase with an IC₅₀ value of 0.10 mM. nih.gov

Soluble Epoxide Hydrolase (sEH) and Cyclooxygenase-2 (COX-2) Inhibition: Researchers have designed and synthesized dual inhibitors of COX-2 and sEH based on a substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)this compound scaffold. researchgate.net Compounds 10e and 10g displayed IC₅₀ values of 0.124 µM and 0.110 µM, respectively, for sEH inhibition. researchgate.net

Local Anesthetic Activity: Certain N-substituted this compound derivatives have been evaluated for their local anesthetic properties. bibliotekanauki.pl Compounds 4h and 4m were identified as promising candidates with significant surface and infiltration local anesthetic activity. bibliotekanauki.pl

Neurotransmitter Transporter Modulation: Piperidine-based analogues have been studied for their ability to inhibit the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE). nih.gov These compounds have potential applications in the treatment of central nervous system disorders. clinmedkaz.org

This diverse range of biological activities underscores the importance of the this compound structure as a versatile scaffold in drug discovery.

Anti-osteoporosis Investigations

Recent research has highlighted the potential of piperidine-3-carboxamide derivatives as therapeutic agents for osteoporosis. A series of these compounds were synthesized and assessed for their ability to inhibit cathepsin K, an enzyme implicated in bone resorption.

One particular derivative, compound H-9 , demonstrated the most significant inhibitory activity against cathepsin K, with an IC₅₀ value of 0.08 µM. mdpi.com Molecular docking studies indicated that H-9 effectively binds to the active site of cathepsin K through the formation of multiple hydrogen bonds and hydrophobic interactions. mdpi.com

In vitro experiments revealed that H-9's anti-bone resorption effects were comparable to MIV-711, a known cathepsin K inhibitor that has progressed to phase 2a clinical trials. mdpi.com Further investigation using Western blot analysis showed that H-9 effectively decreased the expression of cathepsin K in RANKL-induced RAW264.7 cells. mdpi.com

In vivo studies using an ovariectomy-induced osteoporosis mouse model demonstrated that H-9 treatment led to a significant increase in bone mineral density. mdpi.com The anti-osteoporotic effects of H-9 were observed to be dose-dependent, with the efficacy at a 90 mg/kg dose being comparable to the positive control, raloxifene, at a 5 mg/kg dose. mdpi.com These findings underscore the potential of H-9 as a potent agent for the treatment of osteoporosis. mdpi.com

Table 1: In Vivo Efficacy of Compound H-9 in an Osteoporosis Model

| Treatment Group | Dose | Bone Mineral Density (BMD) |

| Untreated Model | - | Baseline |

| Raloxifene | 5 mg/kg | Significant Increase |

| Compound H-9 | 90 mg/kg | Significant Increase (Comparable to Raloxifene) |

Antihypertensive Activity Studies

The therapeutic potential of this compound analogues has been explored in the context of hypertension. Research has focused on the synthesis and evaluation of these compounds as T-type Ca²⁺ channel blockers, a mechanism known to lower blood pressure.

A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca²⁺ channels. nih.govjst.go.jp Structure-activity relationship studies revealed that the presence of an isopropyl substituent at the benzylic position is crucial for potent inhibitory activity. nih.govjst.go.jp Notably, the absolute configuration of the benzylic position was found to be opposite to that of mibefradil, an established T-type Ca²⁺ channel blocker. nih.govjst.go.jp Oral administration of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) was shown to lower blood pressure in spontaneously hypertensive rats. nih.govjst.go.jp A key advantage observed was the absence of reflex tachycardia, a common side effect associated with traditional L-type Ca²⁺ channel blockers. nih.govjst.go.jp

Further studies on 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives also demonstrated their potential as antihypertensive agents through the inhibition of T-type Ca²⁺ channels. nih.gov Structure-activity relationship investigations indicated that dialkyl substituents at the benzylic position play a significant role in enhancing inhibitory activity. nih.gov Oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) effectively lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia. nih.gov

In a separate line of investigation, a series of N-substituted phenacyl piperidine derivatives were synthesized and evaluated for their hypotensive activity in normotensive anesthetized rats. pps.org.pkresearchgate.net The parent compound, hexahydroisonicotinamide, was found to be hypotensive, causing a 35% reduction in blood pressure. pps.org.pkresearchgate.net Among the derivatives, compound IV showed a greater hypotensive effect than the starting molecule. pps.org.pkresearchgate.net However, it was also noted that the carboxamide group itself did not appear to have a considerable effect on arterial blood pressure. pps.org.pkresearchgate.net

Table 2: Antihypertensive Activity of Selected this compound Analogues

| Compound | Mechanism of Action | Animal Model | Key Finding |

| N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) | T-type Ca²⁺ channel blocker | Spontaneously hypertensive rats | Lowered blood pressure without reflex tachycardia. nih.govjst.go.jp |

| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) | T-type Ca²⁺ channel blocker | Spontaneously hypertensive rats | Lowered blood pressure without reflex tachycardia. nih.gov |

| Compound IV (phenacyl piperidine derivative) | Not specified | Normotensive anesthetized rats | Showed more hypotensive effect than the parent compound. pps.org.pkresearchgate.net |

Pharmacodynamic Characterization of this compound Analogues

The pharmacodynamic properties of this compound analogues have been a subject of investigation to understand their mechanism of action and potential therapeutic applications.

One area of focus has been their interaction with G protein-coupled receptors (GPCRs). The compound D2AAK4 (N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide) was identified as a multitarget ligand of aminergic GPCRs. nih.gov In silico modeling and subsequent in vitro studies revealed that D2AAK4 interacts with these receptors through an electrostatic interaction between its protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) within the receptors. nih.gov In vivo studies showed that D2AAK4 can decrease amphetamine-induced hyperactivity, suggesting a potential antipsychotic profile. nih.gov

Another significant pharmacodynamic effect observed with certain this compound derivatives is the inhibition of calpain, a cysteine protease. Keto amide derivatives, specifically 11f and 11j , were found to be potent inhibitors of µ-calpain with Ki values of 30 and 9 nM, respectively. nih.gov These compounds exhibited over 100-fold selectivity for µ-calpain compared to the related cysteine protease, cathepsin B. nih.gov Furthermore, these compounds demonstrated the ability to inhibit NMDA-induced convulsions in mice, indicating that their calpain inhibitory activity in the brain could lead to anticonvulsive properties. nih.gov

The exploration of pyrrolopyrimidine-based this compound analogues led to the discovery of AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) , a potent and orally bioavailable inhibitor of Akt kinases. bohrium.com This compound demonstrated effective pharmacodynamic knockdown of the phosphorylation of Akt and its downstream biomarkers in vivo. bohrium.com This activity translated to the inhibition of tumor growth in a breast cancer xenograft model, highlighting its potential as an anti-cancer agent. bohrium.com

Table 3: Pharmacodynamic Profiles of this compound Analogues

| Compound | Target | Potential Therapeutic Application |

| D2AAK4 | Aminergic GPCRs | Antipsychotic nih.gov |

| Compounds 11f and 11j | µ-calpain | Anticonvulsant nih.gov |

| AZD5363 | Akt kinases | Anti-cancer bohrium.com |

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model outlines the essential structural features a molecule must possess to bind to a specific biological target. For piperidine-1-carboxamide derivatives, these requirements vary significantly depending on the target protein.

Tubulin Inhibitors: A notable class of anticancer agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent tubulin polymerization inhibitors. nih.govusc.edunih.gov High-throughput screening revealed that the 1-carboxamide (B11826670) fragment is an essential part of the pharmacophore. nih.gov The general pharmacophore for these compounds consists of the central this compound core, a 4-substituted 1,2,4-oxadiazole (B8745197) ring, and an N-substituted group on the carboxamide. nih.govmdpi.com

TRPV1 Antagonists: For antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management, the piperidine (B6355638) carboxamide scaffold fits into a well-defined pharmacophore model. researchgate.netresearchgate.netwikipedia.org This model comprises three key sections: a polar "head" group (like a benzoxazinone (B8607429) amide), a linker region (the piperidine carboxamide), and a hydrophobic "tail" (typically a substituted aryl group). researchgate.netresearchgate.net

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Piperidine carboxamides have emerged as novel inhibitors of ALK, a key target in certain cancers. nih.govacs.orgresearchgate.net X-ray crystallography has shown that these inhibitors bind to the ALK kinase domain in an unusual conformation, accessing an extended hydrophobic pocket. nih.govacs.orgresearchgate.net The essential pharmacophoric elements include the piperidine carboxamide core which facilitates interactions within the kinase hinge region, and specific substitutions on both sides of the core that occupy hydrophobic pockets. researchgate.netnih.gov

Histamine (B1213489) H3 (H3R) and Sigma-1 (σ1R) Receptor Antagonists: In the context of dual-acting H3R/σ1R antagonists, the piperidine moiety itself is a critical structural element. nih.gov The shared pharmacophore for these targets includes a basic tertiary amine (the piperidine nitrogen), a linker, a central core, and a diverse arbitrary region. The conformational restriction provided by the piperidine ring is believed to favor specific binding to the human histamine H3 receptor. nih.gov

Impact of Substituent Variation on Potency and Selectivity

Once a pharmacophore is established, medicinal chemists systematically alter substituents on the core scaffold to fine-tune potency, selectivity, and pharmacokinetic properties.

Modifications to aromatic and heteroaromatic rings attached to the this compound scaffold have profound effects on biological activity.

In the case of 4-(1,2,4-oxadiazol-5-yl)this compound tubulin inhibitors, substitutions on the terminal aromatic ring of the oxadiazole moiety significantly influence antiproliferative potency. For instance, introducing a 3-fluoro-4-methoxyphenyl group led to a compound with a GI₅₀ value of 0.29 μM. nih.gov Combining optimized fragments on both the oxadiazole and the carboxamide nitrogen resulted in a compound with a potent GI₅₀ of 120 nM. nih.govnih.gov

For TRPV1 antagonists with a benzoxazinone head group, substitutions on the phenyl ring of the benzoxazinone were explored. As shown in the table below, chloro and bromo substitutions at the 2-position, as well as dimethyl substitutions, resulted in potent compounds. researchgate.net

| Compound | Substitution (R) | Binding IC₅₀ (nM) | Functional IC₅₀ (nM) |

|---|---|---|---|

| 11 | 3-Chloro | 97 | 190 |

| 17 | 2-Bromo | 71 | 160 |

| 19 | 2-Methyl | 61 | 150 |

| 24 | 2,3-Dimethyl | 28 | 60 |

| 29 | 3,4,5-Trifluoro | 49 | 59 |

The substituent attached to the carboxamide nitrogen is crucial for dictating the molecule's interaction with its target.

For tubulin inhibitors, an N-benzyl group on the carboxamide was found to be beneficial. nih.gov Further SAR studies on this benzyl (B1604629) group revealed that substitutions at the 3- and 4-positions were well-tolerated. For example, a 3-hydroxy-4-methoxyphenyl substituent on the N-benzyl group yielded a highly potent compound with a GI₅₀ of 0.12 μM against DU-145 prostate cancer cells. nih.gov

In the development of TRPM8 antagonists, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized. The nature of the aryl group and its substituents significantly impacted in-vitro potency. nih.govresearchgate.net Similarly, for MALT1 inhibitors, the nitrogen of the N-aryl-piperidine-4-carboxamide group was found to form a critical hydrogen bond with the protein. researchgate.net

The table below illustrates the effect of varying the N-aryl substituent on the carboxamide for a series of soluble epoxide hydrolase (sEH) inhibitors.

| Compound | N-Aryl Group | IC₅₀ (nM) |

|---|---|---|

| 7-12 | Phenyl | 24 |

| 7-28 | 4-Trifluoromethylphenyl | 1.5 |

| 7-29 | 4-Chlorophenyl | 1.5 |

| 7-30 | 3-Trifluoromethylphenyl | 1.0 |

| 7-31 | 3-Chlorophenyl | 0.9 |

While often serving as a central scaffold, direct modification of the piperidine ring itself can lead to significant gains in activity and selectivity.

In the pursuit of TRPM8 antagonists, a spiro[chromene-2,4'-piperidine] (B8724282) system was utilized. nih.govresearchgate.net Introducing a hydroxyl group at the 4-position of the chromene ring led to derivatives with excellent potency and selectivity. nih.gov The stereochemistry was also critical, with the (R)-(-)-isomers generally being more potent. nih.govresearchgate.net

For TRPA1 modulators, chirality at the piperidine center drastically affected potency. The (R)-enantiomer of one series was a potent agonist (EC₅₀ = 6.5 nM), whereas the (S)-enantiomer was over 300-fold less active (EC₅₀ = 2.2 μM), suggesting a crucial interaction of the substituted piperidine ring with the channel. pnas.org

Furthermore, replacing the piperidine ring with a piperazine (B1678402) moiety in a series of histamine H3 receptor ligands resulted in a significant loss of affinity, highlighting that the piperidine ring is a critical structural element for activity at this target. nih.gov In another example, for acid ceramidase inhibitors, piperidine analogs were found to have higher aqueous solubility and better metabolic stability profiles compared to corresponding piperazine derivatives. nih.govacs.org

Alkyl and Aryl Substitutions on the Carboxamide Nitrogen

Conformational Analysis and its Influence on Biological Activity

The piperidine ring typically adopts a low-energy chair conformation. The orientation (axial or equatorial) of substituents on this ring can have a major impact on how the molecule presents its pharmacophoric features to the target protein. smolecule.com

For Akt inhibitors, X-ray crystallography revealed that the central piperidine ring adopts a chair conformation where the substituent connecting to the pyrrolopyrimidine hinge-binder is in an axial position. bohrium.com This orientation is crucial for establishing the key hydrogen bonds with the kinase hinge. bohrium.com

Optimization Strategies for Therapeutic Efficacy

Lead optimization is a critical phase in drug discovery that aims to enhance the therapeutic properties of a lead compound. For this compound derivatives, this often involves a multi-parameter optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

A common strategy is "SAR-guided optimization," where initial screening hits are systematically modified based on SAR data. For tubulin inhibitors, a two-vector optimization of the terminal fragments improved potency more than tenfold, leading to a lead compound with a GI₅₀ of 120 nM. nih.gov

Metabolic stability is another key parameter. In a series of acid ceramidase inhibitors, benzoxazolone carboxamides with a piperidine ring showed improved metabolic stability in mouse plasma and liver microsomes compared to other analogs. nih.govacs.org Substitution at the C(6)-position of the benzoxazolone and the use of small linear alkyl groups on the piperidine nitrogen were critical for maintaining this stability. nih.gov Similarly, for sEH inhibitors, introducing a basic piperidine nitrogen was done to allow for salt formulation, although in this case, it did not improve potency. nih.gov In other cases, replacing a metabolically labile piperidine ring with a more polar morpholine (B109124) ring improved metabolic stability tenfold. acs.org These examples underscore the iterative process of rational drug design, where the this compound scaffold is continually refined to produce candidates with superior therapeutic potential.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a sophisticated strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. researchgate.netbbau.ac.in This approach is often employed to enhance properties such as aqueous solubility, chemical stability, membrane permeability, and oral bioavailability, or to achieve site-specific drug delivery, thereby improving the therapeutic index and minimizing off-target effects. nih.govrsc.org

For molecules containing the this compound moiety, prodrug strategies can be designed to temporarily mask functional groups within the molecule until it reaches the desired physiological environment. google.com These strategies are critical when the parent molecule exhibits poor drug-like characteristics that hinder its clinical development.

A notable example involves the antibacterial agent PC190723, a potent inhibitor of the bacterial cell division protein FtsZ, which suffers from poor drug-like properties. To address this, a novel prodrug, TXY541, was developed. nih.gov TXY541 is a 1-methylpiperidine-4-carboxamide (B1362588) derivative of PC190723. nih.gov The design of TXY541 as a prodrug led to a significant improvement in aqueous solubility. Specifically, TXY541 was found to be 143 times more soluble than its parent compound, PC190723, in an acidic aqueous vehicle, making it suitable for both oral and intravenous administration. nih.gov

The conversion of the prodrug TXY541 to the active drug PC190723 is a critical aspect of its design. In staphylococcal growth media, this conversion occurs with a half-life of approximately 8 hours. However, the conversion is much more rapid in 100% mouse serum, with a half-life of about 3 minutes, suggesting that the process is predominantly catalyzed by enzymes present in the serum. nih.gov This rapid, enzyme-mediated conversion ensures that the active compound is efficiently released in a biological environment. Pharmacokinetic studies in mice confirmed that after administration of TXY541, the active conversion product, PC190723, had a half-life of 0.56 hours and an oral bioavailability of 29.6%. nih.gov

The following table summarizes the comparative properties of the parent drug and its this compound-based prodrug.

Table 1: Comparison of Parent Drug vs. Prodrug

| Compound | Key Moiety | Property Investigated | Finding | Citation |

|---|---|---|---|---|

| PC190723 | Benzamide (B126) derivative | Aqueous Solubility | Poor | nih.gov |

| TXY541 | 1-methylpiperidine-4-carboxamide | Aqueous Solubility | 143-fold higher than PC190723 | nih.gov |

| TXY541 | Prodrug | Conversion Half-life (in mouse serum) | ~3 minutes | nih.gov |

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, such as a specific organ or tissue type (e.g., a tumor). ijper.org This can be achieved through passive targeting, which relies on the physicochemical properties of the drug or its carrier, or active targeting, which involves conjugating the drug to a ligand that specifically binds to receptors overexpressed at the target site. ijper.orgmdpi.com

For this compound derivatives, targeted delivery can be conceptualized through several mechanisms. For instance, modifying the piperidine ring can alter the molecule's lipophilicity and size, potentially influencing its distribution and ability to take advantage of passive targeting mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors. mdpi.com

A more direct approach is the chemical modification of the this compound scaffold to create prodrugs suited for specific delivery mechanisms. One such strategy involves the "lock-in" system for brain delivery. For example, in the development of brain-targeting agents, the piperidine ring of a drug like donepezil (B133215) has been modified into a non-protonated 1,4-dihydropyridine (B1200194) ring. rsc.org This less polar prodrug can cross the blood-brain barrier, where it is then oxidized in the brain to the active, charged pyridinium (B92312) analogue, effectively "locking" it in the central nervous system and increasing its site-specificity. rsc.org While not a direct example of a this compound prodrug, this illustrates a relevant targeted delivery strategy involving the modification of a piperidine ring.

General prodrug strategies can be applied to this compound-containing compounds to achieve targeted delivery or improved pharmacokinetics. These approaches are summarized in the table below.

Table 2: Potential Prodrug Strategies for Piperidine-Carboxamide Derivatives

| Strategy | Chemical Modification | Therapeutic Goal | Citation |

|---|---|---|---|

| Improving Solubility/Permeability | Masking polar groups (e.g., hydroxyl, carboxyl) on substituents of the piperidine ring as esters or carbamates. | Enhance lipophilicity to improve membrane permeation and oral absorption. | nih.govgoogle.com |

| Site-Specific Activation | Incorporating moieties that are substrates for enzymes concentrated in the target tissue (e.g., specific amidases or esterases). | Achieve targeted release of the active drug, reducing systemic exposure and side effects. | researchgate.netrsc.org |

| CNS Targeting | Converting the piperidine ring to a 1,4-dihydropyridine system. | Facilitate passage across the blood-brain barrier, followed by oxidation to a charged species that is retained in the brain. | rsc.org |

These rational design approaches, which transform a promising but flawed lead compound into a viable clinical candidate, are central to modern drug development. By creating prodrugs or integrating the this compound scaffold into sophisticated delivery systems, researchers can overcome significant pharmacokinetic hurdles and enhance the therapeutic potential of new chemical entities.

Molecular Mechanisms of Action and Target Identification

Ligand-Receptor Binding Interactions

The interaction between a ligand and its receptor is the foundational event for many pharmacological effects. The piperidine-1-carboxamide structure is integral to the binding affinity and selectivity of numerous compounds for their respective receptors. The pharmacophoric requirements for optimal binding often include the piperidine (B6355638) nitrogen atom, the amide oxygen, and associated aromatic rings that engage in hydrophobic interactions. mdpi.com

A prominent example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716, which is a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov Conformational analysis and 3D-QSAR models of this compound reveal that its N1 aromatic ring moiety governs the steric binding interaction with the receptor. nih.gov The piperidine N-protonated form is crucial for its binding capabilities, and the pyrazole (B372694) C3 substituent may contribute to its antagonist or inverse agonist activity depending on the specific interaction with the receptor. nih.gov

Another class of compounds, 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)this compound (TH5487), acts as a small molecule inhibitor of human 8-Oxoguanine DNA Glycosylase-1 (hOGG1). TH5487 functions by preventing hOGG1 from binding to its DNA substrate, thereby inhibiting its repair activity. nih.gov This inhibition of the protein-DNA interaction highlights a different mode of ligand-receptor interaction mediated by the this compound core.

Studies on N-acylpiperidines show that steric hindrance can influence conformational preferences, which in turn affects binding. For instance, in N,N,2-trimethylthis compound, steric hindrance restricts π-conjugation between the piperidine nitrogen and the carbonyl group, affecting the molecule's preferred shape and how it interacts with a binding pocket. acs.org

Table 1: Examples of this compound Derivatives and Their Binding Interactions

| Compound/Derivative Class | Target Receptor/Enzyme | Nature of Interaction | Reference |

|---|---|---|---|

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) | CB1 Cannabinoid Receptor | Potent and selective antagonist | nih.gov |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-competitive inhibitors | acs.orgkent.ac.uk |

| 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)this compound (TH5487) | Human 8-Oxoguanine DNA Glycosylase-1 (hOGG1) | Active-site inhibitor; prevents DNA binding | nih.govresearchgate.net |

| Piperidine derivatives | Sigma-1 (σ1) Receptor | Ligand binding | mdpi.com |

Modulation of Cellular Signaling Pathways

By binding to specific targets, this compound derivatives can significantly modulate intracellular signaling pathways that are often deregulated in disease.

A key pathway affected is the PI3K-PKB/Akt signaling cascade, which is crucial for regulating cell growth and survival. acs.orgkent.ac.uk A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent, ATP-competitive inhibitors of PKB/Akt. acs.org These compounds effectively modulate biomarkers of the PI3K-PKB-mTOR pathway within cells, demonstrating their ability to interrupt this critical pro-survival signaling network. acs.orgkent.ac.uk

The related alkaloid piperine (B192125), which contains a piperidine moiety, has been shown to activate signaling pathways like NF-κB and PI3K/Akt, which are involved in cancer progression, as well as caspase-dependent pathways to induce apoptosis. nih.gov Furthermore, piperine can block voltage-gated K+ currents (IK) in prostate cancer cells. nih.gov This blockade is directly correlated with its anticancer effects, suggesting that ion channel modulation is another mechanism through which piperidine-containing structures can alter cellular signaling. nih.gov Other derivatives are noted to modulate receptor activity on cell surfaces, leading to downstream changes in cellular signaling. evitachem.com

Influence on Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound derivatives ultimately translates into changes in gene expression and the regulation of key proteins.